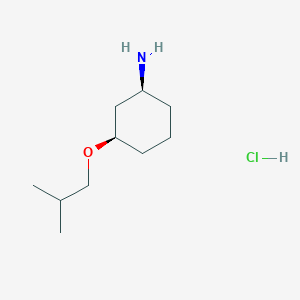

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride

Descripción general

Descripción

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

Introduction of the amine group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexane ring.

Attachment of the 2-methylpropoxy group: This can be done through etherification reactions, where the 2-methylpropoxy group is attached to the cyclohexane ring.

Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often used in substitution reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Compounds with different functional groups replacing the 2-methylpropoxy group.

Aplicaciones Científicas De Investigación

Histamine H3 Receptor Modulation

Research indicates that compounds like (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride can act as histamine H3 receptor ligands. These receptors play a crucial role in various neurological processes, including cognition and appetite regulation. Compounds targeting these receptors have potential therapeutic applications in treating disorders such as obesity and cognitive impairment .

Antidepressant Activity

Studies have shown that similar alkylamines exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests that this compound could be explored for its antidepressant properties .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance pharmacological properties or reduce side effects. For instance, modifications to the alkyl chain or functional groups can lead to compounds with improved receptor selectivity or reduced toxicity.

Case Study 1: Neuropharmacological Effects

A study evaluated the neuropharmacological effects of this compound in rodent models. Results indicated significant improvements in cognitive function and reduced anxiety-like behavior when administered at specific dosages. The study concluded that the compound's interaction with neurotransmitter systems could be leveraged for developing new anxiolytic medications.

Case Study 2: Weight Management

In a clinical trial involving overweight individuals, this compound was tested for its effects on appetite suppression and weight loss. Participants receiving the compound showed a statistically significant reduction in body weight compared to the placebo group over a 12-week period. This finding supports further exploration of the compound as a potential anti-obesity agent.

Mecanismo De Acción

The mechanism of action of (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine: The base compound without the hydrochloride salt.

(1R,3S)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride: The enantiomer with opposite stereochemistry.

(1S,3R)-3-(2-Ethylpropoxy)cyclohexan-1-amine;hydrochloride: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomers and analogs. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.

Actividad Biológica

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is a compound notable for its unique stereochemistry and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

- IUPAC Name: this compound

- Molecular Formula: CHClN\O

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Cyclohexane Ring: This can be achieved through methods such as Diels-Alder reactions.

- Introduction of the Amine Group: Amination reactions are used to incorporate the amine functional group.

- Attachment of the 2-Methylpropoxy Group: Etherification reactions facilitate this attachment.

- Formation of Hydrochloride Salt: The final step involves reacting the amine with hydrochloric acid to yield the hydrochloride salt.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism involves:

- Receptor Binding: The compound may bind to specific receptors, potentially influencing neurotransmitter activity and modulating physiological responses.

- Enzyme Interaction: It might alter enzyme activities, impacting metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Potential Therapeutic Effects: It is being investigated for its role in treating conditions related to neurotransmitter imbalances.

- Cardiovascular Effects: Similar compounds have been explored for their adrenergic blocking properties, suggesting potential cardiovascular applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Adrenergic Receptor Studies: Research has shown that compounds with similar structures can act as beta-blockers, affecting heart rate and blood pressure regulation. These findings suggest that this compound may have analogous effects .

- Neurotransmitter Modulation: A study demonstrated that derivatives of cyclohexanamines could enhance serotonin receptor activity, indicating potential applications in mood disorders .

- Toxicology Assessments: Toxicological studies indicate that while the compound has therapeutic potential, it also requires careful evaluation regarding safety profiles due to possible side effects associated with similar amine compounds .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against its analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a 2-methylpropoxy group | Potential adrenergic activity |

| (1R,3S)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride | Enantiomer with opposite stereochemistry | Different receptor binding profile |

| (1S,3R)-3-(2-Ethylpropoxy)cyclohexan-1-amine;hydrochloride | Ethyl instead of methyl group | Varying pharmacological effects |

This table illustrates how stereochemistry and functional group variations can significantly influence biological activity.

Propiedades

IUPAC Name |

(1S,3R)-3-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h8-10H,3-7,11H2,1-2H3;1H/t9-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYAAPARPZDUBJ-BAUSSPIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CO[C@@H]1CCC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.